![molecular formula C14H19N5O2S2 B2436416 N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide CAS No. 326910-32-1](/img/structure/B2436416.png)
N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S2 and its molecular weight is 353.46. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were evaluated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Structural Insights
The indole nucleus, present in your compound, plays a crucial role in its biological activity. Its aromatic nature allows for electrophilic substitution reactions, making it an essential heterocyclic system. Notably, indole serves as the skeleton for molecules like lysergic acid diethylamide (LSD) and strychnine .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
As analgesics, they reduce pain signals in the nervous system .
Biochemical Pathways
As analgesics, they are involved in the pain signaling pathway .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
As analgesics, they can reduce pain signals in the nervous system .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)17-18-13-10(3)16-14(15)22-13/h6-9H,4-5H2,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAWLYOSVSRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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